1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride
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Overview
Description
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 1-(3-Hydroxypropyl)-4-(2-methoxyphenyl)-piperazine.
Reduction: 1-(3-Propyl)-4-(2-methoxyphenyl)-piperazine.
Substitution: 1-(3-Azidopropyl)-4-(2-methoxyphenyl)-piperazine.
Scientific Research Applications
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-4-(2-hydroxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-ethoxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-methylphenyl)-piperazine hydrochloride.
Uniqueness
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives. The presence of the methoxy group can influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C14H22Cl2N2O |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;/h2-3,5-6H,4,7-12H2,1H3;1H |
InChI Key |
VXUOGWKMOXFLHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl |
Origin of Product |
United States |
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